Levomefolic Acid-13C,d3
Description
Significance of Folate Metabolism in Cellular Biochemistry
Folate, also known as vitamin B9, is an essential nutrient that the human body cannot synthesize on its own and must obtain from dietary sources. wikipedia.org Its metabolic significance lies in its role as a carrier of one-carbon units. oregonstate.edunih.gov This function is critical for a host of fundamental biochemical reactions collectively known as one-carbon metabolism. nih.govmdpi.com These reactions are compartmentalized within the cell, occurring in the cytoplasm, mitochondria, and nucleus. mdpi.comtavernarakislab.gr
The primary outputs of folate metabolism include:
Nucleotide Synthesis: Folate coenzymes are indispensable for the de novo synthesis of purines (adenine and guanine) and thymidylate, which are the building blocks of DNA. mdpi.comnih.gov This makes folate crucial for processes requiring rapid cell division and growth, such as embryonic development and the production of red blood cells. wikipedia.orgoregonstate.edufrontiersin.org A deficiency can lead to megaloblastic anemia, characterized by large, immature red blood cells, due to impaired DNA synthesis. nih.gov
Amino Acid Homeostasis: Folate metabolism is central to the interconversion of amino acids, particularly the conversion of serine to glycine. nih.govnih.gov
Methylation Cycle and Epigenetics: A key role of folate is in the remethylation of homocysteine to form methionine. aacrjournals.orgmdpi.com Methionine is a precursor to S-adenosylmethionine (SAM), the universal methyl donor for most biological methylation reactions. oregonstate.eduaacrjournals.org These reactions include the methylation of DNA, RNA, proteins, and phospholipids, which are fundamental epigenetic modifications that regulate gene expression without altering the DNA sequence itself. mdpi.comaacrjournals.org Adequate folate levels are therefore necessary for maintaining normal DNA methylation patterns. mdpi.comimrpress.com
Given these vital roles, it is not surprising that abnormal folate metabolism is linked to a range of health issues, including an increased risk of neural tube defects in newborns, certain types of cancer, and neurodegenerative diseases. mdpi.comnih.govnih.gov
Rationale for Stable Isotope Labeling in Metabolic Pathway Elucidation
To study the intricate and dynamic network of metabolic reactions, researchers need methods that can trace the fate of molecules through various pathways. Stable isotope labeling has become a powerful and indispensable technique for this purpose. creative-proteomics.commdpi.com Stable isotopes are non-radioactive forms of elements that contain an extra neutron, giving them a slightly higher atomic mass. creative-proteomics.com Common stable isotopes used in metabolic research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H or D). creative-proteomics.commdpi.com
The rationale for using stable isotope labeling in metabolic research is multifaceted:
Tracing Metabolic Flux: Unlike traditional metabolomics, which provides a static snapshot of metabolite concentrations, stable isotope tracing allows for the measurement of metabolic flux—the rate of turnover of molecules through a pathway. frontiersin.orgnih.gov By introducing a labeled substrate (a tracer) into a biological system, scientists can track the incorporation of the isotope into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgnih.govsilantes.com
Pathway Discovery: This technique is instrumental in identifying novel metabolic pathways and reactions. frontiersin.orgtandfonline.com By observing where the isotopic label appears, researchers can map out connections between different metabolites and pathways that were previously unknown. tandfonline.com
Safety and Versatility: A significant advantage of stable isotopes over their radioactive counterparts (like ¹⁴C or ³H) is their safety, as they are non-radioactive. nih.govfrontiersin.org This makes them suitable for use in a wider range of studies, including those involving human subjects. nih.govembopress.org
Enhanced Detection and Quantification: The distinct mass of isotope-labeled molecules allows for their clear differentiation from unlabeled, naturally occurring molecules by mass spectrometry. silantes.com This enables precise quantification and improved sensitivity, which is particularly valuable when studying low-abundance metabolites. silantes.complos.org
In essence, stable isotope labeling provides dynamic information, moving beyond simple concentration measurements to reveal the functional activity of metabolic networks. nih.govtandfonline.com
Overview of Levomefolic Acid-13C,d3 as a Key Isotopic Tracer
Levomefolic acid, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the predominant, naturally occurring, and biologically active form of folate in the human body. caymanchem.comnih.govmedchemexpress.com It is the form that directly participates in the methylation of homocysteine to methionine. caymanchem.comnih.gov
This compound is a stable isotope-labeled version of levomefolic acid. caymanchem.commedchemexpress.com In this molecule, one carbon atom in the methyl group is replaced with a carbon-13 isotope, and the three hydrogen atoms of the same methyl group are replaced with deuterium atoms. caymanchem.com This dual labeling provides a distinct mass signature, making it an excellent internal standard and tracer for metabolic studies.
The primary application of this compound is as an internal standard for the accurate quantification of endogenous levomefolate in biological samples (like plasma) using liquid chromatography-mass spectrometry (LC-MS). caymanchem.comkklmed.com In stable isotope dilution assays, a known amount of the labeled compound is added to a sample. nih.govplos.org Because the labeled standard behaves identically to the unlabeled analyte during sample preparation and analysis, it allows for highly accurate and precise quantification by correcting for any analyte loss during the procedure. plos.org
By using this compound as a tracer, researchers can investigate the dynamics of folate metabolism with high specificity. They can track its absorption, distribution, and conversion into other folate forms, and its role in one-carbon transfer reactions. This provides invaluable, detailed insights into how the body utilizes this crucial vitamin in both healthy and diseased states. medchemexpress.comcreative-proteomics.com
Data Tables
Table 1: Key Research Findings in Folate Metabolism This table is interactive. Click on the headers to sort the data.
| Finding | Implication | Key References |
|---|---|---|
| Folate coenzymes are essential for the synthesis of purines and thymidylate. | Crucial for DNA synthesis, cell division, and growth. Deficiency can lead to megaloblastic anemia. | wikipedia.orgoregonstate.edumdpi.comnih.gov |
| 5-Methyltetrahydrofolate (a form of folate) donates a methyl group for the conversion of homocysteine to methionine. | Links folate metabolism to the methylation cycle, impacting DNA methylation and epigenetic regulation. | oregonstate.eduaacrjournals.orgnih.gov |
| Folate metabolism is compartmentalized, with distinct but interconnected reactions in the cytosol, mitochondria, and nucleus. | Highlights the complexity and tight regulation of one-carbon metabolism within the cell. | mdpi.comtavernarakislab.gr |
| Insufficient folate intake during pregnancy is associated with an increased risk of neural tube defects. | Underlines the critical role of folate in embryonic development. | nih.govfrontiersin.org |
| Stable isotope labeling allows for the measurement of metabolic flux, not just metabolite concentration. | Provides dynamic insights into the activity and regulation of metabolic pathways. | mdpi.comfrontiersin.orgnih.gov |
Table 2: Properties of this compound This table is interactive. Click on the headers to sort the data.
| Property | Description | Reference |
|---|---|---|
| Chemical Name | (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(13C)methyl)-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid | lgcstandards.com |
| Synonyms | L-Methyl Folate-13C-d3; [6S]-5-Methyltetrahydrofolate-13C-d3; L-5-MTHF-13C,d3 | caymanchem.commedchemexpress.com |
| Molecular Formula | C₁₉[¹³C]H₂₂D₃N₇O₆ | caymanchem.com |
| Isotopic Labeling | Contains one Carbon-13 (¹³C) and three Deuterium (d₃) atoms on the N5-methyl group. | caymanchem.com |
| Primary Application | Used as an internal standard for the quantification of levomefolic acid by GC- or LC-MS. | caymanchem.comkklmed.com |
Table 3: Compound Names Mentioned in this Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| Levomefolic Acid | L-5-Methyltetrahydrofolate, L-5-MTHF |
| This compound | L-Methyl Folate-13C-d3 |
| Folic Acid | Vitamin B9 |
| Adenine | - |
| Guanine | - |
| Thymidylate | - |
| Homocysteine | - |
| Methionine | - |
| S-adenosylmethionine | SAM |
| Serine | - |
Properties
CAS No. |
1356019-94-7 |
|---|---|
Molecular Formula |
C20H25N7O6 |
Molecular Weight |
463.474 |
IUPAC Name |
(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuteriomethyl)-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13-/m0/s1/i1+1D3 |
InChI Key |
ZNOVTXRBGFNYRX-OWXPWHJLSA-N |
SMILES |
CN1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Synonyms |
N-[4-[[[(6S)-2-Amino-3,4,5,6,7,8-hexahydro-5-(methyl-13C,d3)-4-oxo-6-pteridinyl]methyl]amino]benzoyl]-L-glutamic Acid; (6S)-5-(Methyl-13C,d3)tetrahydrofolic Acid; 5-Methyl-(6S)-tetrahydrofolic Acid-13C,d3; LMSR; l-N5-13C,d3; Methyl-L-tetrahydrofolic |
Origin of Product |
United States |
Chemical Synthesis and Purity Assessment of Levomefolic Acid 13c,d3
Strategies for Regiospecific Isotopic Incorporation
The synthesis of Levomefolic Acid-13C,d3 requires the precise and regiospecific introduction of a carbon-13 (¹³C) isotope and three deuterium (B1214612) (d3) atoms onto the methyl group at the N5 position of the pteridine (B1203161) ring. This dual labeling provides a distinct mass shift, crucial for its use as an internal standard in mass spectrometry-based assays.
A primary strategy for this targeted isotopic incorporation involves the late-stage methylation of the tetrahydrofolate backbone. This is often achieved using a labeled methyl donor. A plausible synthetic approach would utilize a precursor such as tetrahydrofolic acid and a specifically synthesized methylating agent, such as ¹³C,d3-iodomethane or a biological methyl donor like S-adenosylmethionine (SAM) labeled with ¹³C and deuterium. The use of ¹³C,d3-labeled precursors ensures the direct and specific placement of the isotopic labels at the desired methyl position.
Another potential strategy involves a building-block approach, where a key intermediate containing the labeled methyl group is first synthesized and then incorporated into the final molecule. For instance, a derivative of p-aminobenzoic acid could be N-methylated using a ¹³C,d3-labeled reagent. This labeled fragment would then be coupled with a pteridine precursor and L-glutamic acid to assemble the final levomefolic acid structure. This method offers control over the position of the isotopic labels from an early stage of the synthesis.
Chemoenzymatic Synthesis Approaches for Labeled Folates
Chemoenzymatic methods offer a powerful and highly specific route for the synthesis of complex biomolecules like labeled folates. These approaches combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. For the synthesis of this compound, a chemoenzymatic cascade can be envisioned. rsc.org
One such pathway could begin with the chemical synthesis of folic acid, which is then enzymatically reduced to dihydrofolate and subsequently to tetrahydrofolate (THF) using the enzyme dihydrofolate reductase (DHFR). nih.gov The crucial methylation step to introduce the ¹³C,d3-methyl group at the N5 position can be catalyzed by the enzyme 5,10-methylenetetrahydrofolate reductase (MTHFR), which reduces a 5,10-methenyl-THF intermediate, followed by methylation. laboclement.comresearchgate.net The methyl group itself is ultimately transferred from a labeled precursor, often S-adenosylmethionine (SAM), which would need to be synthesized with the ¹³C,d3-methyl group. nih.gov
The use of enzymes in these final steps is advantageous as it ensures the correct stereochemistry at the C6 position, yielding the biologically active (6S)-isomer of levomefolic acid. rsc.org
Table 1: Key Enzymes in the Chemoenzymatic Synthesis of Levomefolic Acid
| Enzyme | Role in Synthesis |
| Dihydrofolate Reductase (DHFR) | Reduction of folic acid to dihydrofolate and then to tetrahydrofolate. nih.gov |
| Serine Hydroxymethyltransferase (SHMT) | Generation of 5,10-methylenetetrahydrofolate from tetrahydrofolate and serine. |
| 5,10-Methylenetetrahydrofolate Reductase (MTHFR) | Reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. laboclement.comresearchgate.net |
| Methionine Synthase | Transfer of the methyl group from 5-methyltetrahydrofolate to homocysteine. nih.gov |
Analytical Validation of Isotopic Purity
The analytical validation of this compound is critical to confirm its chemical identity, purity, and the extent and position of isotopic labeling. The primary techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS):
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for confirming the isotopic enrichment and purity of the labeled compound. nih.gov By comparing the mass spectra of the labeled and unlabeled levomefolic acid, the incorporation of the ¹³C and three deuterium atoms can be verified by the expected mass shift. A stable isotope dilution assay can be developed and validated for the accurate quantification of folate vitamers. nih.gov
Table 2: Theoretical Mass Data for Levomefolic Acid and its ¹³C,d3-Isotopologue
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected Mass Shift (Da) |
| Levomefolic Acid | C₂₀H₂₅N₇O₆ | 459.1870 | N/A |
| Levomefolic Acid-¹³C,d3 | C₁₉¹³CH₂₂D₃N₇O₆ | 463.2053 | +4.0183 |
Mass isotopomer distribution analysis can further be used to determine the distribution of different isotopologues in the sample, providing a detailed picture of the isotopic enrichment. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: In the proton NMR spectrum of Levomefolic Acid-¹³C,d3, the signal corresponding to the N5-methyl protons would be absent or significantly reduced. The coupling of protons to the adjacent ¹³C nucleus can also provide structural information.
¹³C NMR: The carbon-13 NMR spectrum would show a significantly enhanced signal for the N5-methyl carbon due to the ¹³C enrichment. This provides unambiguous evidence of the label's position.
The chemical shifts in the NMR spectra of the labeled compound are expected to be very similar to those of unlabeled levomefolic acid, with minor isotopic shifts possible. By comparing the spectra to a reference standard and integrating the signals, the chemical purity can be accurately determined. sigmaaldrich.com
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for the Folate Backbone
| Atom Position | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
| C7-H | ~8.6 | ~156 |
| Glutamate α-H | ~4.4 | ~54 |
| Glutamate β-H₂ | ~2.1 | ~28 |
| Glutamate γ-H₂ | ~2.3 | ~32 |
| N5-CH₃ | ~3.2 | ~30 (enriched) |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The data for the folate backbone is based on published data for folic acid and its derivatives. hmdb.cachemicalbook.com
Mass Spectrometry Based Analytical Methodologies for Folate Analysis
Role of Levomefolic Acid-13C,d3 as an Internal Standard in Quantitative Assays
In quantitative mass spectrometry, particularly in hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS), the use of an appropriate internal standard is crucial for achieving accuracy and precision. musechem.com A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis. [2 from search 1] This is because it shares nearly identical physicochemical properties with the endogenous analyte, levomefolic acid (the active form of folate), but is distinguishable by the mass spectrometer due to its increased mass from the incorporated ¹³C and deuterium (B1214612) atoms. [6 from search 1]
This compound is intentionally added to a biological sample at a known concentration at the earliest stage of sample preparation. [10 from search 1] Because it behaves chemically like the analyte, it can effectively compensate for variations that may occur during the analytical process. musechem.com This includes compensating for analyte loss during sample extraction and preparation, correcting for matrix effects where other substances in the sample interfere with analyte detection, and accounting for fluctuations in instrument response or ionization efficiency. [1 from search 1, 8] By measuring the ratio of the signal from the endogenous levomefolic acid to the signal from the this compound internal standard, a highly accurate and precise quantification of the folate concentration can be achieved. [10 from search 1] The use of SIL analogs has been widely shown to reduce the effect from the matrix and provide reproducible and accurate recoveries in LC-MS/MS assays. [6 from search 1]
| Function | Advantage of Using this compound |
| Correction for Sample Loss | Co-elutes and extracts with endogenous levomefolic acid, correcting for losses during sample preparation and cleanup. musechem.com |
| Correction for Matrix Effects | Experiences the same ionization suppression or enhancement as the analyte, allowing for accurate quantification in complex matrices like blood or serum. [1 from search 1] |
| Improved Precision & Accuracy | Minimizes variability from instrument fluctuations, leading to more reliable and reproducible results. [2 from search 1, 8] |
| Method Validation | Serves as a benchmark to evaluate the performance of analytical methods, including accuracy, precision, and linearity. musechem.com |
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Folate Metabolome Profiling
LC-MS/MS is the predominant technique for comprehensive folate analysis. researchgate.net This method allows for the separation, identification, and quantification of various folate vitamers in a single run. In a typical LC-MS/MS workflow, a sample extract containing the added this compound is injected into a liquid chromatograph. The different folate forms are separated based on their chemical properties as they pass through the chromatography column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized. The instrument then isolates the specific parent ion for levomefolic acid (and its labeled standard) and fragments it, monitoring for specific product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for quantifying each folate vitamer. frontiersin.org Stable isotope dilution LC-MS/MS methods are considered superior for folate quantification. frontiersin.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for folate analysis, though it is less common as it requires the folate molecule to be chemically altered. researchgate.net Folates are not naturally volatile and cannot be directly analyzed by GC-MS. The method often involves chemically cleaving the various folate molecules to yield a common structural component, p-aminobenzoic acid (pABA). nih.govresearchgate.net This pABA is then chemically modified through derivatization to make it volatile. researchgate.net A stable isotope-labeled internal standard, such as one that produces ¹³C-labeled pABA upon cleavage, is used to quantify the total folate concentration through isotope dilution. nih.gov While this approach is sensitive and specific, it measures total folate rather than distinguishing between the different active forms. researchgate.net
| Technique | Principle | Role of this compound (or similar SIL IS) | Key Findings/Application |
| LC-MS/MS | Separates different folate vitamers chromatographically before detection and quantification by tandem mass spectrometry. | Serves as a direct internal standard for endogenous levomefolic acid and similar SILs are used for other vitamers, ensuring accurate quantification by correcting for analytical variability. frontiersin.org | Allows for detailed profiling of the complete folate metabolome, including 5-methyltetrahydrofolate, folic acid, and others in serum and tissues. mdpi.comnist.gov |
| GC-MS | Chemically cleaves all folate forms to a common moiety (pABA), which is then derivatized for volatility and analyzed. nih.gov | A SIL folate standard is cleaved to a labeled version of the pABA moiety, allowing for quantification of total folate via isotope dilution. nih.govresearchgate.net | Provides an accurate measurement of total folate concentration in samples like red blood cells but does not differentiate between individual vitamers. nih.gov |
Application of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) in Folate Characterization
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another valuable tool in folate research, particularly for rapid analysis and spatial mapping within tissues (MS imaging). researchgate.netresearchgate.net In this technique, the sample is co-crystallized with a matrix compound on a target plate. A laser is fired at the spot, and the matrix absorbs the energy, leading to a soft ionization and desorption of the analyte molecules, such as folates. The instrument then measures the time it takes for these ions to travel to a detector, which corresponds to their mass-to-charge ratio. nih.gov
MALDI-TOF MS has been successfully used to observe folic acid and its derivatives in vitamin tablets and food samples. researchgate.net For quantitative analysis, which can be challenging with MALDI due to variability in crystallization and ionization, the use of an internal standard is essential. oup.comsimultof.com While a stable isotope-labeled standard like this compound is optimal, structural analogs can also be employed. oup.com The internal standard is mixed with the sample and matrix, and the ratio of the analyte peak to the internal standard peak is used for quantification, improving reproducibility. oup.com
A significant application of this technology is MALDI-MS imaging (MALDI-MSI), which can visualize the spatial distribution of different folates within a thin tissue section. wikipedia.org This allows researchers to see where specific folate forms are localized, for instance, within different regions of an organ, providing critical insights into metabolism and function at a cellular level. wikipedia.orgyoutube.com
Strategies for Sample Preparation and Folate Stabilization in Mass Spectrometry, including Derivatization
Proper sample preparation is paramount for reliable folate analysis due to the instability of reduced folate vitamers, which are susceptible to oxidation. A key strategy is the addition of antioxidants, such as ascorbic acid, to the sample immediately upon collection to protect the folates from degradation.
The sample preparation workflow typically involves the addition of the SIL internal standard (like this compound), followed by protein precipitation to remove larger molecules that can interfere with the analysis. For food matrices or red blood cells, an enzymatic treatment (e.g., trienzyme digestion) is often required to cleave the polyglutamate tails from folate molecules, converting them to monoglutamate forms that can be more easily analyzed. nist.gov
Derivatization is a chemical modification strategy used to improve the analytical properties of compounds. acs.org In folate analysis, it can be employed for several reasons:
To increase stability: Chemical derivatization can convert less stable folate species into more robust forms, preventing degradation during analysis. acs.orgfigshare.com
To improve chromatographic performance: Modification can enhance the separation of different folate vitamers in LC.
To enable GC analysis: As mentioned, derivatization is essential to make the non-volatile pABA moiety suitable for GC-MS. researchgate.net
Recent methods have developed derivatization techniques that stabilize folates and allow for the simultaneous synthesis of corresponding deuterated internal standards for use in LC-MS/MS assays. acs.orgacs.org
Ultra-Sensitive Detection and Quantification through Accelerator Mass Spectrometry (AMS) in Folate Research
Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique capable of measuring isotopes at extremely low levels, far beyond the capabilities of conventional mass spectrometers. cambridge.orgcambridge.org In nutrition and metabolism research, AMS is used to trace the fate of compounds labeled with long-lived radioisotopes, most commonly Carbon-14 (¹⁴C). cambridge.orgosti.gov
In folate research, AMS enables human studies using physiological, non-harmful microdoses of ¹⁴C-labeled folic acid. osti.govnih.gov After administration, the absorption, distribution, metabolism, and excretion of the ¹⁴C-folate can be tracked over extended periods by measuring the tiny amounts of ¹⁴C in serial plasma, urine, and fecal samples. osti.gov This has provided unprecedented insights into human folate kinetics that were not possible with less sensitive methods. cambridge.orgosti.gov
Elucidating Folate Mediated One Carbon Metabolism Through Isotopic Tracing
Methodologies for Stable Isotope Tracing Metabolomics and Flux Analysis
Stable isotope tracing has revolutionized the study of metabolic pathways by enabling the quantification of metabolite flow and the elucidation of network dynamics. Methodologies combining stable isotope labeling with advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide a robust platform for metabolomics and flux analysis. researchgate.netduke.educreative-proteomics.com
Stable Isotope Dilution Assays (SIDA) coupled with LC-MS/MS are a cornerstone for the accurate quantification of folate vitamers. nih.govnih.govproquest.com This approach utilizes isotopically labeled internal standards, such as deuterated or ¹³C-labeled folates, which are chemically identical to their corresponding analytes but differ in mass. nih.govnih.gov Levomefolic Acid-¹³C,d₃ serves as an ideal internal standard for the quantification of levomefolate, the active form of folate. glpbio.com The co-elution of the analyte and its labeled standard allows for the correction of variations in sample extraction, derivatization, and ionization, leading to highly accurate and precise measurements. nih.gov
The general workflow for SIDA-LC-MS/MS involves:
Sample Preparation: Extraction of folates from biological matrices, often involving enzymatic deconjugation to convert polyglutamates to monoglutamates. nih.govnih.gov
Isotope Spiking: Addition of a known amount of the isotopically labeled internal standard (e.g., Levomefolic Acid-¹³C,d₃) to the sample.
Chromatographic Separation: Separation of different folate vitamers using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). nih.gov
Mass Spectrometric Detection: Detection and quantification of the analyte and its internal standard using a tandem mass spectrometer, which provides high selectivity and sensitivity. nih.gov
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govcreative-proteomics.comnih.gov This method involves introducing a ¹³C-labeled substrate, such as [¹³C₆]glucose or ¹³C-labeled serine, into a cellular system at a metabolic steady state. nih.govcreative-proteomics.com The ¹³C label is incorporated into various downstream metabolites through interconnected metabolic pathways. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) of these metabolites using MS or NMR, it is possible to deduce the intracellular metabolic fluxes. nih.govnih.gov Mathematical models are then employed to relate the measured labeling patterns to the underlying reaction rates. nih.govnih.gov
| Methodology | Principle | Application in Folate Metabolism | Key Advantage |
| SIDA-LC-MS/MS | Quantification based on the ratio of the analyte to a known amount of an isotopically labeled internal standard. | Accurate measurement of the concentrations of different folate vitamers in biological samples. proquest.com | High accuracy and precision by correcting for analytical variability. nih.gov |
| ¹³C-MFA | Tracing the incorporation of ¹³C from a labeled substrate into downstream metabolites to determine reaction rates. | Quantifying the flux through different branches of one-carbon metabolism, such as the folate and methionine cycles. creative-proteomics.comcreative-proteomics.com | Provides a dynamic view of metabolic activity and pathway utilization. nih.gov |
Tracing the Interconversion of Folate Species and One-Carbon Units
Folate species are highly susceptible to interconversion, which presents a significant challenge for their accurate measurement. nih.gov Stable isotope tracing provides a means to follow these transformations in real-time. For instance, by introducing a ¹³C-labeled folate species, such as [¹³C₅]-5-methyltetrahydrofolate, it is possible to track its conversion to other folate forms and the transfer of its ¹³C-labeled one-carbon unit to other molecules. semanticscholar.org
One study utilized ¹³C-labeled formylfolates to investigate purine (B94841) biosynthesis in vivo. nih.gov By administering an oral dose of [6RS]-5-H¹³CO-H₄folate, researchers were able to measure the ¹³C-enrichment at specific carbon positions of urinary uric acid, the end product of purine catabolism. This allowed them to trace the incorporation of the labeled one-carbon unit into the purine ring, providing insights into the dynamics of de novo purine synthesis. nih.gov
The interconversion between different folate species is crucial for maintaining the balance of one-carbon units for various biosynthetic processes. For example, 5,10-methylenetetrahydrofolate is a key intermediate that can be either oxidized to 10-formyltetrahydrofolate for purine synthesis or reduced to 5-methyltetrahydrofolate for methionine synthesis. Tracing studies with labeled serine, a major source of one-carbon units, can reveal the partitioning of these units between these competing pathways. creative-proteomics.com
Challenges in Measuring Folate Interconversion:
Chemical Instability: Many folate vitamers are prone to oxidation and degradation.
pH-dependent Equilibrium: The balance between certain folate species, such as 5,10-methenyltetrahydrofolate and 10-formyltetrahydrofolate, is sensitive to pH changes.
Post-lysis Artifacts: Interconversions can occur after cell lysis, leading to inaccurate measurements of the original intracellular folate distribution. nih.gov
To overcome these challenges, methods involving rapid quenching and chemical derivatization have been developed. For example, the reduction of the unstable 5,10-methylenetetrahydrofolate to the more stable 5-methyltetrahydrofolate using a deuterated reducing agent can "trap" this intermediate for accurate quantification. nih.gov
Mechanistic Studies on Folate-Dependent Enzymes (e.g., Dihydrofolate Reductase, Serine Hydroxymethyltransferase, Methionine Synthase)
Isotopic labeling is a powerful tool for probing the mechanisms of folate-dependent enzymes. By replacing an atom at a specific position in a substrate with a heavier isotope, researchers can measure the kinetic isotope effect (KIE), which is the change in the reaction rate upon isotopic substitution. The magnitude of the KIE can provide valuable information about the transition state of the reaction and the rate-limiting steps.
Dihydrofolate Reductase (DHFR): DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in regenerating the active folate cofactor pool. Kinetic isotope effect studies have been instrumental in understanding the hydride transfer step in the DHFR reaction. Studies on E. coli DHFR have shown varying degrees of temperature dependence of the KIE, suggesting a role for enzyme dynamics in catalysis. nih.gov Theoretical studies have also been employed to compute KIEs and investigate their relationship with active site preorganization and dynamics. nih.gov
| Enzyme | Reaction Catalyzed | Isotopic Probes Used | Mechanistic Insights Gained |
| Dihydrofolate Reductase (DHFR) | DHF + NADPH + H⁺ → THF + NADP⁺ | Deuterium-labeled NADPH | Elucidation of the hydride transfer step and the role of enzyme dynamics. nih.gov |
| Serine Hydroxymethyltransferase (SHMT) | Serine + THF ⇌ Glycine + 5,10-CH₂-THF | ¹³C-labeled serine | Determination of the kinetic isotope effect on C-C bond cleavage. nih.govfrontiersin.org |
| Methionine Synthase (MetS) | 5-CH₃-THF + Homocysteine → THF + Methionine | ¹³C and Deuterium-labeled substrates | Understanding the methyl transfer mechanism and substrate binding order. nih.govdoi.org |
Methionine Synthase (MetS): Methionine synthase catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine to form methionine. ebi.ac.uk This reaction is crucial for regenerating methionine and linking the folate and methionine cycles. Isotope trapping experiments and kinetic studies have been used to investigate the order of substrate binding. nih.gov These studies have shown that the substrates bind in a synergistic and random sequential manner. nih.gov Computational and experimental studies using labeled substrates continue to provide deeper insights into the complex catalytic cycle of this vitamin B₁₂-dependent enzyme. bohrium.com
Investigating Metabolic Flux Perturbations in Cellular Models
Cellular models, particularly cancer cell lines, are extensively used to study how metabolic pathways are rewired under different conditions, such as in response to drug treatment or genetic alterations. ¹³C-MFA is a key technique for quantifying these metabolic flux perturbations. creative-proteomics.comnih.gov
Cancer cells exhibit altered folate metabolism to meet the high demand for nucleotides and other biosynthetic precursors required for rapid proliferation. researchgate.net Stable isotope tracing can be used to investigate these metabolic adaptations. For example, by culturing cancer cells with ¹³C-labeled glucose or serine, researchers can map the flow of carbon through the folate pathway and identify key nodes that are upregulated in cancer. creative-proteomics.com
The anti-cancer drug methotrexate (B535133) (MTX) is a potent inhibitor of DHFR, leading to a depletion of the THF pool and a shutdown of downstream biosynthetic reactions. nih.govnih.gov Stable isotope tracing studies have been used to investigate the metabolic consequences of MTX treatment. One study combined animal and cell models with stable isotopic tracer studies to show that MTX significantly reduced the synthesis of deoxythymidylate (dTMP) and methionine from mitochondrially-derived formate. nih.gov These studies provide a quantitative understanding of how MTX perturbs one-carbon metabolism and can help in designing more effective therapeutic strategies.
Examples of Metabolic Flux Perturbations Studied with Isotopic Tracers:
Response to Chemotherapy: Quantifying the impact of drugs like methotrexate on nucleotide and amino acid biosynthesis. nih.gov
Oncogene Expression: Investigating how the activation of oncogenes or the loss of tumor suppressors rewires folate metabolism to support cell growth.
Nutrient Availability: Understanding how cancer cells adapt their metabolic fluxes in response to changes in the availability of nutrients like glucose, serine, and glycine.
Mathematical Modeling and Kinetic Parameterization of Folate Pathways
Mathematical models provide a powerful framework for integrating experimental data, including data from stable isotope tracing, to gain a systems-level understanding of folate metabolism. duke.edunih.gov These models consist of a set of differential equations that describe the dynamic changes in the concentrations of metabolites over time, based on the kinetics of the enzymatic reactions in the pathway. nih.gov
Tracer-based data is invaluable for the development and validation of these models. cosbi.eu The measured labeling patterns of metabolites provide constraints that help in the estimation of kinetic parameters, such as Vmax (maximum reaction rate) and Km (Michaelis constant), for the enzymes in the network. nih.gov By fitting the model to experimental data, it is possible to obtain a quantitative description of the metabolic system. researchgate.net
These models can then be used to:
Simulate Metabolic Behavior: Predict how the concentrations of folate metabolites and the fluxes through different pathways will change in response to various perturbations, such as changes in nutrient levels or the inhibition of an enzyme. duke.edu
Identify Key Regulatory Points: Analyze the sensitivity of the system to changes in different parameters to identify the most critical control points in the network.
Test Hypotheses: Evaluate different hypotheses about the structure and regulation of the folate pathway by comparing the predictions of the model with experimental observations.
Research Applications of Levomefolic Acid 13c,d3 in Preclinical Biological Systems
In Vitro Cell Culture Models for Folate Metabolism Studies
In the controlled environment of in vitro cell cultures, Levomefolic Acid-13C,d3 serves as a crucial internal standard for the accurate quantification of intracellular folate metabolites. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) rely on such standards to correct for variations in sample preparation and analysis. This precision is paramount when studying the nuances of folate metabolism under different experimental conditions.
Lymphoblastoid cell lines (LCLs) are a frequently used model to investigate the impact of genetic variations, such as polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) gene, on folate metabolism. In these studies, cells may be cultured in folate-deficient media and then supplemented with different forms of folate, like folic acid or 5-MTHF. By using this compound as an internal standard, researchers can precisely measure the intracellular concentrations of various folate species, revealing how effectively different forms of folate are taken up and metabolized by cells with distinct genetic backgrounds. These studies have demonstrated that 5-MTHF can be more effective than folic acid at increasing intracellular folate levels, particularly in cells with reduced MTHFR activity.
Utilization in Animal Models for Mechanistic Folate Research (e.g., Murine Leukemia Models, General Metabolic Flux)
Animal models provide a more complex biological system to study the in vivo dynamics of folate metabolism, and isotopically labeled compounds like this compound are instrumental in this research. While specific studies detailing the use of the 13C,d3 variant in murine leukemia models are not abundant in publicly available literature, the principle of using isotopically labeled folates in cancer models is well-established. For instance, studies using 14C-labeled 5-methyltetrahydrofolate in rats bearing the Walker 256 carcinosarcoma have been conducted to observe the metabolic fate of this essential vitamin in a tumor-bearing host. These tracer studies allow for the investigation of how cancer cells take up and utilize 5-MTHF for processes vital to their proliferation, such as methionine synthesis.
The use of labeled folates is also central to metabolic flux analysis in animal models. By administering this compound, scientists can trace the flow of the labeled carbon and deuterium (B1214612) atoms through various metabolic pathways. This provides quantitative insights into the rates of different biochemical reactions and how they are altered in disease states or in response to therapeutic interventions. Such studies are critical for understanding the systemic impact of altered folate metabolism.
Assessment of Folate Bioavailability and Turnover in Preclinical Models via Isotopic Tracing
Determining the bioavailability and turnover of different forms of folate is a key area of nutritional and pharmacological research. Isotopic tracing with compounds like this compound offers a robust method for these assessments in preclinical models. By administering a known dose of the labeled compound, researchers can track its appearance in the bloodstream and its subsequent distribution and elimination.
| Folate Form | Cmax (ng/mL) | tmax (h) | AUC (ng/mL·h) |
|---|---|---|---|
| Folic Acid | 281.5 ± 135.7 | ~1.0 | 114.7 |
| (6S)5-MTHF Calcium Salt | 486.8 ± 184.1 | ~1.0 | 997.6 |
| (6S)5-MTHF Glucosamine Salt (Quatrefolic®) | 879.6 ± 330.3 | ~1.0 | 1123.9 |
These types of studies are crucial for the development of more effective folate supplements and for understanding how different formulations are handled by the body.
Investigating Folate Receptor Binding and Dynamics with Labeled Ligands in Experimental Systems
Folate receptors (FRs) play a critical role in the cellular uptake of folates, and their expression is often upregulated in cancerous tissues. Understanding the binding affinities of different folate forms to these receptors is essential for the development of targeted cancer therapies and imaging agents. While studies may not always specify the use of the 13C,d3 isotopologue, the binding characteristics of the parent compound, levomefolic acid, are directly relevant.
Competitive binding assays are commonly employed to determine the half-maximal inhibitory concentration (IC50) of a ligand, which is a measure of its binding affinity. In these experiments, a labeled folate (often radiolabeled) is competed off the receptor by increasing concentrations of an unlabeled folate. Studies have shown that folic acid generally exhibits the highest binding affinity for folate receptors, followed by 5-MTHF.
| Folate Form | Folate Receptor α (FRα) (nM) | Folate Receptor β (FRβ) (nM) |
|---|---|---|
| Folic Acid | ~1 | ~1 |
| 5-Methyltetrahydrofolate (5-MTHF) | ~10 | ~10 |
The use of isotopically labeled ligands like this compound in such assays would allow for detection by mass spectrometry, providing an alternative to radiolabeling. Furthermore, labeled ligands are invaluable for studying the dynamics of receptor-mediated endocytosis and intracellular trafficking of folates.
Role in Understanding Antifolate Mechanisms and Resistance in Experimental Systems
Antifolates are a class of drugs that interfere with folate metabolism and are widely used in cancer chemotherapy. A major challenge in their clinical use is the development of drug resistance. Understanding the mechanisms of action of antifolates and the ways in which cancer cells become resistant is a critical area of research.
Isotopically labeled folates can be used to probe the effects of antifolate drugs on specific metabolic pathways. For example, by treating cancer cells with an antifolate and then introducing this compound, researchers can trace how the drug disrupts the normal metabolic flux of folates. This can help to pinpoint the specific enzymatic steps that are inhibited and to identify potential bypass pathways that may contribute to drug resistance.
Mechanisms of antifolate resistance are multifaceted and can include impaired drug transport into the cell, mutations in the target enzyme (such as dihydrofolate reductase), and decreased polyglutamylation of the antifolate, which is necessary for its intracellular retention and activity. While direct studies employing Levomefolate Acid-13C,d3 to investigate these resistance mechanisms are not widely reported, the use of labeled folates is a logical and powerful approach. For instance, a labeled folate could be used to assess whether resistant cells have a reduced capacity for folate uptake or if they exhibit altered intracellular folate pools that might compete with the antifolate drug.
Future Directions and Advanced Research Frontiers
Integration of Isotopic Tracing with Multi-Omics Approaches in Folate Research
The era of systems biology demands a holistic understanding of cellular processes, moving beyond the study of single molecules to the integrated analysis of the entire cellular machinery. Multi-omics, which combines genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive snapshot of a biological system. The integration of stable isotope tracing, using compounds like Levomefolic acid-13C,d3, with multi-omics approaches is a powerful strategy to add a dynamic layer to this snapshot, allowing researchers to follow the metabolic fate of folates and their influence on interconnected pathways.
By introducing a labeled folate precursor into a biological system, researchers can trace the incorporation of the isotope into a wide array of downstream molecules. When combined with metabolomics, this allows for the precise measurement of metabolic flux through folate-dependent pathways, such as the synthesis of nucleotides and the remethylation of homocysteine. nih.govnih.gov This approach, known as stable isotope-resolved metabolomics (SIRM), provides a quantitative measure of pathway activity that is not achievable with traditional metabolomics alone. nih.gov this compound serves as a critical internal standard in these studies, ensuring the accurate quantification of levomefolic acid, a key node in the folate network.
Furthermore, the impact of folate metabolism on the proteome and transcriptome can be elucidated through these integrated approaches. For instance, changes in folate status, accurately measured using isotopic dilution assays with standards like this compound, can be correlated with alterations in the expression of enzymes involved in one-carbon metabolism. nih.gov This allows for the identification of regulatory hubs and feedback mechanisms that govern folate homeostasis. Such studies have the potential to reveal how disruptions in folate metabolism, implicated in numerous diseases including cancer and neural tube defects, manifest at a systems level.
The table below illustrates the synergy between isotopic tracing and various omics fields in folate research.
| Omics Field | Integration with Isotopic Tracing | Insights Gained in Folate Research |
| Metabolomics | Tracing the flow of labeled carbon and deuterium (B1214612) atoms from folate precursors into downstream metabolites. | Quantification of metabolic flux through one-carbon pathways; identification of metabolic bottlenecks. |
| Proteomics | Correlating changes in folate metabolite levels (quantified with labeled standards) with the expression levels of enzymes in the folate pathway. | Understanding the regulatory networks that control folate metabolism; identifying protein modifications influenced by folate status. |
| Transcriptomics | Linking folate availability to changes in gene expression for enzymes and transporters involved in one-carbon metabolism. | Elucidating the transcriptional regulation of folate-dependent pathways in response to nutritional and pathological stimuli. |
| Genomics | Investigating how genetic variations in folate pathway genes affect the metabolic flux of labeled folates. | Personalizing nutritional recommendations and therapeutic interventions based on an individual's genetic makeup. |
Development of Novel Isotopic Labeling Strategies for Folate Derivatives
The complexity of the folate network, with its multiple vitamers and polyglutamated forms, necessitates the development of increasingly sophisticated isotopic labeling strategies. The synthesis of this compound, with its combination of carbon-13 and deuterium labels, is a prime example of the move towards more complex and informative tracers. bertin-bioreagent.com Future research will likely focus on expanding the toolkit of labeled folate derivatives to probe specific aspects of folate metabolism with greater precision.
One promising area is the development of dual-labeling strategies, where different isotopes are incorporated into different parts of the folate molecule or into different folate precursors simultaneously. imrpress.comnih.gov This allows for the simultaneous tracking of multiple metabolic pathways and can provide insights into the relative contributions of different sources to the one-carbon pool. For example, by using a combination of 13C-labeled serine and deuterium-labeled levomefolic acid, researchers could dissect the interplay between de novo synthesis and salvage pathways of one-carbon units.
Another frontier is the creation of positionally labeled folate isomers. By placing an isotope at a specific position within the molecule, it becomes possible to trace the fate of individual atoms through a series of enzymatic reactions. This level of detail is crucial for understanding the mechanisms of folate-metabolizing enzymes and for identifying potential targets for therapeutic intervention. The development of methods for the chemical and enzymatic synthesis of these novel labeled compounds will be a key enabling step. researchgate.netnih.gov
Furthermore, advancements in analytical techniques, particularly high-resolution mass spectrometry, are enabling the detection and quantification of a wider range of folate derivatives and their catabolites. nih.govacs.orgnih.gov The availability of a comprehensive suite of isotopically labeled internal standards, including this compound, is essential for the accuracy and reliability of these methods. semanticscholar.org
The following table summarizes some emerging isotopic labeling strategies in folate research.
| Labeling Strategy | Description | Research Application |
| Dual-Labeling | Simultaneous use of two different stable isotopes in one or more folate precursors. | Dissecting the relative contributions of different metabolic pathways to the one-carbon pool. |
| Positional Labeling | Placing an isotope at a specific atomic position within the folate molecule. | Elucidating the reaction mechanisms of folate-metabolizing enzymes. |
| Polyglutamate-Specific Labeling | Incorporating isotopes into the glutamate tail of folate molecules. | Studying the dynamics of folate polyglutamylation and its role in cellular retention and enzyme affinity. |
| Catabolite Labeling | Synthesizing labeled versions of folate breakdown products. | Quantifying the rate of folate catabolism and understanding its regulation. imrpress.comnih.gov |
Computational and Systems Biology Approaches in Folate Research
The vast and complex datasets generated by modern multi-omics and isotopic tracing studies require the power of computational and systems biology for their interpretation. researchgate.net Mathematical models of folate metabolism are becoming increasingly sophisticated, incorporating kinetic parameters of enzymes, transporter activities, and regulatory feedback loops. nih.gov These models are invaluable for simulating the behavior of the folate network under different conditions and for generating testable hypotheses.
Stable isotope tracing data is a critical input for these models. mdpi.comnih.gov By providing quantitative measurements of metabolic fluxes, this data allows for the parameterization and validation of computational models, ensuring that they accurately reflect biological reality. For example, the rate of levomefolic acid turnover, measured using this compound as a tracer or internal standard, can be used to constrain the parameters of the methionine synthase reaction in a systems-level model of one-carbon metabolism. researchgate.netnih.gov
Metabolic Flux Analysis (MFA) is a particularly powerful computational technique that utilizes stable isotope labeling data to calculate the rates of all metabolic reactions in a network. nih.govnih.gov 13C-MFA has been widely applied to study central carbon metabolism and is increasingly being used to investigate the intricacies of one-carbon metabolism. nih.gov The accurate quantification of folate metabolites, facilitated by the use of labeled standards, is a prerequisite for robust MFA.
Looking forward, the integration of dynamic metabolic models with multi-omics data will provide an unprecedentedly detailed view of how folate metabolism is regulated and how it impacts other cellular processes. These integrated models will be instrumental in identifying key control points in the network and in predicting the metabolic response to genetic perturbations or drug treatments.
Expanding Applications of this compound in Biochemical Discovery
While the primary role of this compound is as an internal standard for the accurate quantification of its unlabeled counterpart, this capability is a gateway to a wide range of applications in biochemical discovery. bertin-bioreagent.com The precise measurement of levomefolic acid levels is crucial for understanding the pathophysiology of numerous diseases and for the development of new diagnostic and therapeutic strategies.
In the context of cancer research, for example, many tumors exhibit a reprogrammed one-carbon metabolism to meet the high demand for nucleotides and other building blocks for rapid proliferation. mdpi.comcreative-proteomics.com By accurately quantifying levomefolic acid and other folate species, researchers can identify metabolic vulnerabilities of cancer cells that could be exploited for therapeutic purposes. The use of this compound in clinical and preclinical studies ensures the reliability of these measurements.
Another area of active investigation is the role of folate metabolism in neurological and developmental disorders. Folate deficiency is a well-known risk factor for neural tube defects, and there is growing evidence linking altered folate status to other conditions such as cognitive decline and depression. The ability to precisely measure levomefolic acid in plasma and cerebrospinal fluid is essential for establishing biomarkers for these conditions and for monitoring the effectiveness of folate supplementation.
Furthermore, the application of stable isotope dilution assays is expanding to new fields such as nutritional science and food analysis. frontiersin.orgnih.gov The accurate quantification of folates in different food sources is important for public health and for the development of fortified foods to combat folate deficiency. This compound and other labeled folates are indispensable tools in these analytical efforts.
The table below highlights some of the expanding applications of precise folate quantification, enabled by standards like this compound.
| Research Area | Application of Precise Levomefolic Acid Quantification | Potential for Biochemical Discovery |
| Oncology | Assessing the folate status of tumors and their response to antifolate drugs. | Identification of novel therapeutic targets in cancer cell metabolism. |
| Neurology | Investigating the link between folate metabolism and neurodegenerative and psychiatric disorders. | Development of biomarkers for early diagnosis and personalized treatment strategies. |
| Developmental Biology | Understanding the role of folate in embryonic and fetal development. | Elucidating the mechanisms underlying neural tube defects and other congenital anomalies. |
| Nutritional Science | Determining the bioavailability of folates from different food sources and supplements. | Optimizing dietary recommendations for folate intake to promote public health. |
Q & A
Q. How is Levomefolic Acid-13C,d3 synthesized, and what steps ensure isotopic purity?
this compound is synthesized via isotopic labeling using precursors enriched with ¹³C and deuterium (²H). Key steps include:
- Isotopic incorporation : Using ¹³C-labeled intermediates (e.g., glycine-¹³C) and deuterated solvents (e.g., D₂O) during methyl group transfer reactions .
- Purification : Chromatographic techniques (HPLC or LC-MS) verify isotopic purity (>98%) and remove unlabeled byproducts .
- Quality control : Mass spectrometry (MS) and nuclear magnetic resonance (¹H/¹³C-NMR) confirm structural integrity and isotopic enrichment .
Q. Which analytical methods are optimal for characterizing this compound?
- High-resolution mass spectrometry (HRMS) : Quantifies isotopic enrichment and detects impurities (e.g., unlabeled analogs) .
- NMR spectroscopy : ¹³C-NMR identifies isotopic incorporation sites, while ²H-NMR assesses deuterium distribution .
- Ultraviolet-visible (UV-Vis) spectroscopy : Validates concentration using molar absorptivity at 282 nm (ε ≈ 27,000 M⁻¹cm⁻¹) .
Q. What storage conditions preserve this compound stability?
- Temperature : Store at -20°C in airtight containers to prevent degradation .
- Light sensitivity : Protect from UV exposure using amber vials .
- Solubility : Reconstitute in degassed PBS (pH 7.4) to minimize oxidation .
Advanced Research Questions
Q. How can this compound be applied in metabolic flux analysis (MFA) studies?
- Isotopic tracing : Administer the compound to cell cultures (e.g., HepG2) to track folate metabolism via ¹³C-labeled methyl groups in purine synthesis or homocysteine remethylation .
- Data interpretation : Use computational models (e.g., INCA) to quantify flux rates in one-carbon metabolism pathways .
- Validation : Cross-check results with unlabeled controls and parallel LC-MS/MS quantification .
Q. How to resolve contradictions in pharmacokinetic (PK) data between in vitro and in vivo studies?
- Experimental variables : Assess differences in bioavailability due to intestinal transporters (e.g., PCFT) or plasma protein binding .
- Species-specific metabolism : Compare rodent vs. human liver microsomes to identify metabolic clearance disparities .
- Dose normalization : Adjust for isotopic dilution effects in tracer studies using compartmental PK models .
Q. What challenges arise when using this compound as an internal standard in LC-MS assays?
- Ion suppression : Optimize chromatography (e.g., HILIC columns) to separate the compound from matrix interferences .
- Deuterium exchange : Monitor for hydrogen-deuterium exchange in aqueous solvents, which alters mass-to-charge ratios .
- Calibration curves : Use stable isotope dilution analysis (SIDA) with matched matrix samples to ensure accuracy .
Q. How does isotopic labeling affect its binding affinity to folate receptors (FRα/β)?
- Surface plasmon resonance (SPR) : Compare dissociation constants (KD) of labeled vs. unlabeled forms; minimal impact expected due to non-competitive isotopic substitution .
- Molecular dynamics (MD) simulations : Model hydrogen bonding networks to confirm structural stability .
Methodological Guidance
Q. How to validate the role of this compound in epigenetic studies (e.g., DNA methylation)?
- Cell treatment : Expose models (e.g., cancer cell lines) to the compound under folate-deficient conditions to isolate isotope effects .
- Methylation analysis : Use bisulfite sequencing or MeDIP-seq to quantify ¹³C-labeled methyl groups in DNA .
- Statistical rigor : Apply ANOVA to compare methylation patterns across treatment groups, ensuring n ≥ 3 biological replicates .
Q. What protocols ensure reproducibility in isotope dilution experiments?
- Standard operating procedures (SOPs) : Document reconstitution steps, including vortexing time and temperature equilibration .
- Blind testing : Perform inter-laboratory comparisons using shared reference samples .
- Data transparency : Publish raw MS spectra and NMR chemical shifts in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
